4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol
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Overview
Description
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol is an organic compound with the molecular formula C14H9BrN2O2. It is characterized by the presence of a bromophenyl group and an oxadiazole ring, which are known for their significant roles in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzohydrazide with 4-hydroxybenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the oxadiazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Products: Various substituted phenols and oxadiazoles.
Oxidation Products: Quinones and related compounds.
Reduction Products: Reduced oxadiazole derivatives.
Scientific Research Applications
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Shares structural similarities but differs in the heterocyclic ring.
4-Bromo-4’-hydroxybiphenyl: Similar in having a bromophenyl and phenol group but lacks the oxadiazole ring.
Uniqueness: 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-11-5-1-9(2-6-11)13-16-14(19-17-13)10-3-7-12(18)8-4-10/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKIGQJCIJKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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